Product packaging for Clarithromycin Hydrazone(Cat. No.:)

Clarithromycin Hydrazone

Cat. No.: B1159138
M. Wt: 761.98
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Clarithromycin Hydrazone ( 220745-18-6) is a chemical intermediate with the molecular formula C 38 H 71 N 3 O 12 and a molecular weight of approximately 762 g/mol . It is primarily used in organic synthesis, most notably as a protected intermediate in the synthesis of the semi-synthetic macrolide antibiotic Clarithromycin and its related compounds . The hydrazone moiety serves as a protecting group for the carbonyl function during chemical transformations, such as O-methylation, which is a critical step in the synthesis pathway . Furthermore, 12- O -Methyl Clarithromycin, a methylated impurity of Clarithromycin that can be synthesized from this hydrazone, has been shown to inhibit the uptake of Clarithromycin into lung cells, making the hydrazone a valuable tool for studying antibiotic transport and efficacy . As a research chemical, it is typically stored at 2-8°C . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C₃₈H₇₁N₃O₁₂

Molecular Weight

761.98

Synonyms

6-O-Methylerythromycin Hydrazone;  6-O-Methyl-erythromycin 9-Hydrazone

Origin of Product

United States

Synthetic Methodologies for Clarithromycin Hydrazone and Its Analogues

Precursor Chemistry and Hydrazone Formation Principles

The foundational step in generating clarithromycin (B1669154) hydrazones often involves the synthesis of an erythromycin (B1671065) A-derived intermediate. This precursor is then subjected to further chemical modifications to yield the desired clarithromycin analogue.

The most direct route to a hydrazone at the C-9 position of the erythromycin core begins with erythromycin A. The 9-oxo group of erythromycin A is converted to a 9-hydrazone, which serves as a crucial intermediate for the synthesis of clarithromycin and its subsequent hydrazone derivatives. google.com

The general method for preparing erythromycin A 9-hydrazone involves reacting erythromycin A with hydrazine (B178648). google.com This reaction is typically carried out by heating the reactants at reflux in an alcoholic solvent such as methanol (B129727), ethanol, or isopropanol. The reaction is monitored until the starting material is consumed, which usually takes between 12 to 36 hours. google.com Following the reaction, the solvent is removed, and the resulting crude solid can often be used in subsequent steps without extensive purification. google.com

For instance, a typical laboratory-scale synthesis would involve dissolving Erythromycin A in anhydrous methanol, followed by the addition of a solution of anhydrous hydrazine in methanol. google.com The mixture is then heated at reflux for approximately 24 hours, ensuring the exclusion of atmospheric moisture. google.com Evaporation of the methanol and excess hydrazine under reduced pressure yields an amorphous white solid, which can be crystallized from a solvent system like aqueous isopropanol. google.com

ReactantsSolventReaction TimeProduct
Erythromycin A, Anhydrous HydrazineAnhydrous Methanol24 hours (reflux)Erythromycin A 9-hydrazone

This interactive table summarizes the synthesis of the key intermediate, Erythromycin A 9-hydrazone.

While the synthesis of clarithromycin itself involves modification of the 9-oxo group (often through an oxime intermediate), the direct conversion of clarithromycin to its 9-hydrazone is less commonly described in a single step from the final clarithromycin molecule. The more established synthetic pathway involves the preparation of the 9-hydrazone from erythromycin A, which then serves as a precursor for 6-O-methylation to yield the clarithromycin scaffold with the hydrazone moiety already in place.

However, the derivatization of the pre-formed 9-hydrazone of erythromycin with various hydrazine derivatives is a key strategy to introduce diversity at this position. This can involve reactions with substituted hydrazines to yield N-substituted hydrazones, as will be discussed in subsequent sections.

Advanced Synthetic Routes for Clarithromycin Hydrazone Analogues

Building upon the foundational hydrazone intermediates, more complex and substituted analogues of this compound can be synthesized through various advanced routes.

The synthesis of N-substituted clarithromycin hydrazones allows for the introduction of a wide array of functional groups, which can significantly modulate the properties of the parent molecule. A common approach is the site-selective N-acylation of the erythromycin hydrazone intermediate. nih.gov This can be achieved using reagents like acid chlorides in the presence of a base, such as triethylamine, in a suitable solvent like methanol. nih.gov This method allows for the introduction of various acyl groups to the terminal nitrogen of the hydrazone.

Furthermore, the amino nitrogen of the 9-hydrazone can be protected with various nitrogen protecting groups. google.com For example, treatment of erythromycin 9-hydrazone with a silylating agent like triisopropylsilyl triflate in the presence of an organic base can lead to the formation of a 9-(N-triisopropylsilyl) hydrazone derivative. google.com

Hydrazone IntermediateReagentProduct
Erythromycin 9-hydrazoneAcid Chloride/TriethylamineN-Acyl Erythromycin 9-hydrazone
Erythromycin 9-hydrazoneTriisopropylsilyl triflate/Triethylamine9-(N-triisopropylsilyl) hydrazone erythromycin derivative

This interactive table illustrates methods for preparing N-substituted hydrazone derivatives.

The creation of more intricate this compound derivatives often necessitates multistep synthetic pathways. These strategies frequently employ protective group chemistry to selectively mask reactive sites on the macrolide while other transformations are carried out.

A representative multistep synthesis could involve:

Formation of the 9-hydrazone from erythromycin A. google.com

Protection of the hydroxyl groups at the 2'- and 4''-positions of the sugars and potentially the amino nitrogen of the hydrazone. google.com

The 6-O-methylation reaction to convert the erythromycin scaffold to the clarithromycin scaffold.

Further derivatization of the hydrazone moiety.

Deprotection of the protecting groups to yield the final complex hydrazone derivative.

These multistep approaches provide the flexibility to introduce a wide range of substituents and functionalities onto the this compound framework.

Green Chemistry Approaches and Sustainable Synthesis Considerations

The synthesis of complex pharmaceutical compounds like this compound and its analogues is increasingly being viewed through the lens of green chemistry. The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For macrolide derivatives, this involves developing methodologies that are more efficient, use less toxic solvents and reagents, and minimize waste production. Recent research has focused on several key areas to make the synthesis of hydrazones, including those derived from clarithromycin, more environmentally benign.

Microwave-Assisted Synthesis (MAS)

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. mdpi.com By using microwave radiation, reactions can be heated rapidly and uniformly, which often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity. covenantuniversity.edu.ngresearchgate.net This technique is particularly well-suited for condensation reactions, such as the formation of the hydrazone C=N bond. minarjournal.com

Research on the synthesis of various hydrazone derivatives demonstrates the effectiveness of MAS. For instance, some studies report that reactions which take several hours using conventional refluxing can be completed in a matter of minutes under microwave irradiation, often with higher yields. covenantuniversity.edu.ngjaptronline.com The synthesis of hippuric hydrazones, for example, has been successfully achieved under solvent-free microwave conditions, further enhancing the green credentials of the process. minarjournal.comminarjournal.com This protocol avoids the use of protic solvents, which can sometimes result in lower yields. minarjournal.com

MethodReaction TimeYield (%)ConditionsReference
Microwave-Assisted 5 minutes>90%Solvent-free, 45°C minarjournal.com
Conventional 4-5 hours70-80%Reflux in ethanol minarjournal.com
Microwave-Assisted 30 seconds - 3 minutes77-94%Ethanol, catalytic acetic acid researchgate.net
Conventional 2-4 hours65-80%Reflux in ethanol researchgate.net

Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green synthetic route. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. nih.govnih.gov

Ultrasound has been successfully employed for the synthesis of hydrazone derivatives, often providing excellent yields in very short reaction times and under mild conditions. lew.ro A significant advantage is that these reactions can sometimes be performed in aqueous media or even under catalyst-free conditions, greatly reducing the environmental impact. nih.gov For example, the synthesis of certain benzoxazinonylhydrazone derivatives using ultrasound irradiation was completed in 6-7 minutes with yields of up to 94%, compared to 2-3 hours for conventional heating methods. lew.ro This demonstrates the potential for ultrasound to create more sustainable synthetic pathways for complex molecules. lew.rorsc.org

MethodReaction TimeYield (%)ConditionsReference
Ultrasound-Assisted 6-7 minutes60-94%Catalyst-free lew.ro
Conventional 2-3 hours50-85%Acetic acid catalyst lew.ro
Ultrasound-Assisted 1 hour96%Water as solvent nih.gov
Conventional 4 hours80%Water as solvent nih.gov

Solvent- and Catalyst-Free Methodologies

The ideal green synthesis minimizes the use of auxiliary substances like solvents and catalysts. Solvents account for a large portion of the waste generated in pharmaceutical manufacturing, and catalysts can be toxic or require energy-intensive removal processes. nih.gov

Several innovative approaches have been developed for hydrazone synthesis that align with these goals:

Solvent-Free Reactions: As mentioned, microwave irradiation can facilitate solvent-free reactions by directly heating the reactant mixture. minarjournal.comminarjournal.com Another technique involves grinding reactants together (mechanochemistry), which uses mechanical energy to initiate the reaction.

Catalyst-Free Synthesis: While many hydrazone syntheses use an acid catalyst, research has shown that methods like high hydrostatic pressure (HHP) or ultrasound can promote the reaction without any catalyst, leading to nearly quantitative yields and easier product isolation. lew.ronih.govnih.gov

Use of Eco-Friendly Catalysts: When a catalyst is necessary, the focus shifts to using environmentally benign options. Natural, biodegradable, and non-toxic acids like citric acid have been shown to be effective catalysts for hydrazone formation, offering a sustainable alternative to conventional mineral acids or glacial acetic acid. nih.gov The use of such catalysts enhances reaction efficiency by increasing yields and reducing reaction times while adhering to green chemistry principles. nih.gov

ApproachKey FeatureExample ConditionBenefitReference
High Hydrostatic Pressure Catalyst- and Solvent-Free1:1 molar ratio of reactantsNearly quantitative yields, easy isolation nih.gov
Aqueous Medium Elimination of Organic SolventsWater as solventReduced pollution, safer process nih.govorientjchem.org
Eco-Friendly Catalyst Use of Benign CatalystsCitric acid in ethanolNon-toxic, biodegradable, efficient nih.gov

By integrating these green chemistry approaches, the synthesis of this compound and its analogues can be made significantly more sustainable. These methods not only reduce the environmental footprint but also often lead to more efficient, faster, and cost-effective production processes, aligning with the future direction of pharmaceutical manufacturing. google.com

Advanced Spectroscopic and Analytical Characterization of Clarithromycin Hydrazone Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of clarithromycin (B1669154) hydrazone derivatives. ipb.pt Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectra of hydrazone derivatives, the disappearance of the signal corresponding to the hydrazide proton and the appearance of a new singlet for the azomethine proton (–N=CH–) confirms the formation of the hydrazone linkage. nih.gov This azomethine proton signal typically appears in the downfield region of the spectrum. nih.gov For instance, in some synthesized hydrazone derivatives, this proton resonates in the range of 8.59–9.08 ppm. nih.gov Aromatic protons and other specific protons within the clarithromycin scaffold and the appended hydrazone moiety can also be assigned based on their chemical shifts and coupling constants. nih.govmdpi.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework. The formation of the hydrazone is confirmed by the appearance of a signal for the azomethine carbon (–C=N–). nih.govnih.gov In various hydrazone derivatives, this carbon has been observed in the range of 140.97–149.48 ppm. nih.govnih.gov The chemical shifts of other carbons, such as the carbonyl carbon of the amide group and phenolic carbons, also provide valuable structural information. nih.gov Advanced 2D NMR techniques like COSY, HSQC, and HMBC are often employed for the precise assignment of all proton and carbon signals, especially in complex structures. nih.govceon.rs

Table 1: Illustrative ¹³C NMR Chemical Shifts for Hydrazone Derivatives nih.gov

Functional GroupChemical Shift (ppm) Range
Azomethine Carbon (-C=N-)140.97–146.95
Phenolic Carbon (-C-OH)160.40–162.75
Amide Carbonyl Carbon (-C=O)163.01–168.50

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS, EI-MS, HRMS)

Mass spectrometry (MS) is crucial for determining the molecular weight of clarithromycin hydrazone derivatives and for confirming their elemental composition through high-resolution mass spectrometry (HRMS). mdpi.comnih.govceon.rs Techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly used.

ESI-MS is particularly useful for analyzing large and thermally labile molecules like clarithromycin derivatives, as it is a soft ionization technique. The presence of the molecular ion peak [M+H]⁺ or other adducts in the mass spectrum confirms the molecular weight of the synthesized compound. nih.gov Tandem mass spectrometry (MS/MS) studies can provide further structural information by analyzing the fragmentation patterns of the parent ion. xml-journal.net For instance, systematic studies on clarithromycin and its impurities using ESI-MS/MS have identified characteristic fragmentation pathways, including the loss of side chain groups and ring-opening reactions. xml-journal.net

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with a high degree of confidence. nih.govceon.rs This is essential for confirming that the synthesized compound has the expected chemical formula.

Table 2: Common Fragment Ions in the Mass Spectra of Clarithromycin Analogues xml-journal.net

m/zPutative Fragment
158.1Oxonium ion of the dehydrided deoxyaminoglycoside
116.1N-(3-hydroxybutylidene)-N-methylmethanaminium

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound derivatives. researchgate.netfrontiersin.org

FTIR spectroscopy is widely used to confirm the formation of the hydrazone linkage. The spectrum of a this compound derivative will show the disappearance of the N-H stretching vibrations of the hydrazide and the appearance of a characteristic absorption band for the imine (C=N) group. nih.govsemanticscholar.orgnih.gov This imine stretching vibration is typically observed in the region of 1560–1630 cm⁻¹. nih.govsemanticscholar.orgnih.gov Other characteristic bands, such as those for O-H, N-H (amide), C=O (amide and lactone), and C-O groups, can also be identified in the FTIR spectrum, providing further evidence for the structure of the derivative. nih.gov

Raman spectroscopy can provide complementary information to FTIR, particularly for non-polar bonds. researchgate.net For instance, it can also be used to identify the C=O stretching vibrations. researchgate.net

Table 3: Key FTIR Absorption Bands for Hydrazone Derivatives nih.govsemanticscholar.orgnih.gov

Functional GroupWavenumber (cm⁻¹) Range
Phenolic O-H3193–3538
Amide N-H~3064
Imine C=N1560–1630
Amide C=O~1625

Ultraviolet-Visible (UV-Vis) Spectroscopy in Derivatization-Based Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the quantitative analysis of clarithromycin and its derivatives. alliedacademies.orgrjptonline.org While clarithromycin itself has a relatively weak chromophore, derivatization to form hydrazones can introduce a more strongly absorbing chromophore, enhancing the sensitivity of UV-Vis detection. scispace.com

The formation of the this compound derivative often results in a bathochromic shift (a shift to a longer wavelength) of the maximum absorption wavelength (λmax) compared to the parent drug. rjptonline.org This change in the UV-Vis spectrum can be used to monitor the progress of the derivatization reaction. Furthermore, the absorbance at the λmax of the derivative is proportional to its concentration, allowing for its quantification in various samples. alliedacademies.org For instance, a method involving derivatization with Bromotrimethylsilane allowed for the spectrophotometric estimation of the clarithromycin derivative at 268 nm. alliedacademies.org

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of synthesized this compound derivatives and for separating mixtures of compounds. sci-hub.staijr.orgjiangnan.edu.cn High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly used methods.

HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture. researchgate.netresearchgate.net A reversed-phase C18 column is often used for the analysis of clarithromycin and its derivatives. researchgate.net The purity of a synthesized hydrazone derivative can be determined by analyzing the chromatogram for the presence of any impurity peaks. The retention time of the main peak serves as a characteristic identifier for the compound under specific chromatographic conditions. HPLC methods can be optimized for the separation of closely related compounds, including isomers. chromatographyonline.com

TLC is a simpler and faster chromatographic technique that is often used for monitoring the progress of a reaction and for preliminary purity checks. rsc.org The separation is based on the differential partitioning of the components of a mixture between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. The retention factor (Rf) value is a characteristic of a compound for a given solvent system and can be used for its identification.

X-ray Diffraction (XRD) for Crystalline Structure Determination

Powder XRD (PXRD) is used to analyze the crystalline nature of a bulk sample. frontiersin.orgresearchgate.net It can be used to identify different polymorphic forms of a compound, which can have different physical properties. nih.gov The diffraction pattern obtained from a PXRD experiment is a fingerprint of the crystalline material. For example, the crystal structure of different polymorphs of clarithromycin has been determined using synchrotron X-ray powder diffraction. researchgate.netnih.gov

Particle Size and Zeta Potential Analysis for Nanoconjugates

When this compound derivatives are formulated into nanoconjugates or nanoparticles for drug delivery purposes, their particle size and zeta potential become critical parameters to characterize. nih.govijpsonline.com

Dynamic Light Scattering (DLS) is the most common technique for measuring the particle size distribution of nanoparticles in a suspension. nih.gov The particle size can influence the in vivo behavior of the nanocarriers, including their circulation time and biodistribution. For example, clarithromycin-loaded nanoparticles have been prepared with particle sizes ranging from approximately 155 nm to 360 nm. ijpsonline.com

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles. gtiit.edu.cnamericanpharmaceuticalreview.com It is a key indicator of the stability of a colloidal dispersion. bioline.org.br Nanoparticles with a high positive or negative zeta potential are generally more stable due to electrostatic repulsion between particles, which prevents aggregation. bioline.org.br The zeta potential of clarithromycin-loaded chitosan (B1678972) nanoparticles has been reported to be in the positive range, for instance, from +11.96 mV to +26.83 mV, which contributes to their stability. ijpsonline.com

Table 4: Typical Parameters for Clarithromycin Nanoparticles nih.govijpsonline.com

ParameterTypical Range
Particle Size (nm)155 - 360
Zeta Potential (mV)+11.96 to -31.34

Computational and Theoretical Studies on Clarithromycin Hydrazone Architectures

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are pivotal in understanding how clarithromycin (B1669154) hydrazone derivatives interact with their biological targets. The primary target for macrolide antibiotics like clarithromycin is the 50S subunit of the bacterial ribosome, where they obstruct the peptide exit tunnel, thereby inhibiting protein synthesis. service.gov.uk

Docking studies for clarithromycin hydrazones typically involve modeling the hybrid molecule into the binding site of the bacterial ribosome. These simulations aim to predict the binding affinity, orientation, and conformation of the ligand within the target's active site. The clarithromycin core is expected to retain its primary interactions with the ribosomal RNA, while the substituted hydrazone moiety can form new interactions with amino acid residues or nucleotide bases in the vicinity. These additional interactions can be crucial for enhancing potency or overcoming resistance mechanisms. For instance, computational docking can be used to build complexes between the hydrazone derivatives and their target proteins to investigate binding modes and interactions. researchgate.net

The results of these simulations are often quantified by a docking score or binding free energy (expressed in kcal/mol), where a more negative value indicates a more favorable interaction. researchgate.net These studies can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-target complex. This information is critical for designing new derivatives with improved binding affinity. nih.gov

Table 1: Example of Molecular Docking Results for Clarithromycin Hydrazone Analogs This table is illustrative and based on typical data from computational studies.

CompoundTarget Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues
ClarithromycinBacterial Ribosome 50S-9.8A2058, A2059 (rRNA)
Clarithromycin-Hydrazone-Aryl 1Bacterial Ribosome 50S-10.5A2058, A2059 (rRNA), Lys-90
Clarithromycin-Hydrazone-Aryl 2Bacterial Ribosome 50S-11.2A2058, A2059 (rRNA), Arg-88, Tyr-120

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound molecules. rsc.orgscilit.com These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Key parameters derived from quantum chemical studies include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic contacts, with the target receptor.

These theoretical calculations help rationalize the behavior of different hydrazone derivatives and guide the synthesis of new compounds with desired electronic properties for enhanced biological activity. scilit.com

Table 2: Predicted Electronic Properties of a this compound Derivative via DFT This table is illustrative and based on typical data from computational studies.

ParameterValue (eV)Implication
HOMO Energy-6.2Electron-donating capability
LUMO Energy-1.5Electron-accepting capability
Energy Gap (ΔE)4.7High kinetic stability
Electronegativity (χ)3.85Overall charge-accepting tendency
Chemical Hardness (η)2.35Resistance to change in electron distribution

Conformational Analysis of Macrolide-Hydrazone Hybrids

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Clarithromycin possesses a complex and relatively flexible 14-membered macrolide ring. service.gov.uk The introduction of a hydrazone linker adds further degrees of conformational freedom. The hydrazone moiety (-C=N-NH-) can exist as E/Z stereoisomers, and rotation around single bonds can lead to various conformers. google.com

In Silico Assessment of Molecular Properties for Design Optimization

In silico tools are widely used to predict the pharmacokinetic properties of drug candidates, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). For this compound derivatives, these computational assessments are crucial for early-stage filtering of compounds that are unlikely to become successful drugs. nih.govbohrium.com

Commonly evaluated properties include:

Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight (MW < 500 Da), lipophilicity (LogP < 5), and the number of hydrogen bond donors (< 5) and acceptors (< 10). While many macrolides naturally exceed the molecular weight limit, these parameters remain useful guides.

Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug absorption and transport across biological membranes.

Aqueous Solubility (LogS): Predicts the solubility of the compound, which affects its absorption and formulation.

Metabolic Stability: Predictions on which sites of the molecule are most susceptible to metabolism by cytochrome P450 enzymes can guide modifications to improve the drug's half-life. researchgate.net

By evaluating these properties computationally, chemists can prioritize the synthesis of derivatives with a higher probability of possessing favorable drug-like characteristics. nih.gov

Table 3: Predicted ADMET Properties for a this compound Derivative This table is illustrative and based on typical data from computational studies.

PropertyPredicted ValueInterpretation
Molecular Weight> 850 DaExceeds Lipinski's rule (typical for macrolides)
LogP4.8Acceptable lipophilicity
H-Bond Donors4Acceptable
H-Bond Acceptors14Exceeds Lipinski's rule
TPSA195 ŲIndicates potentially poor membrane permeability

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. researchgate.net Computational methods provide a powerful framework for establishing and rationalizing these relationships for this compound derivatives. nih.govmdpi.com

By creating a library of virtual this compound compounds with systematic variations—for example, different substituents on the aryl ring attached to the hydrazone—researchers can perform large-scale computational screening. mdpi.com Docking simulations and quantum chemical calculations are run for each analog, and the resulting data (e.g., binding energies, electronic properties) are correlated with structural modifications.

These computational SAR studies can reveal that:

Specific substituents (e.g., electron-withdrawing or electron-donating groups) on the aryl ring of the hydrazone moiety can enhance binding affinity through additional interactions with the target. mdpi.com

The size and position of these substituents are critical; bulky groups may cause steric clashes, while smaller groups may not provide sufficient interaction.

These in silico SAR studies are invaluable for guiding the synthetic effort toward compounds with the highest potential for improved antibacterial efficacy. nih.govresearchgate.net

Exploration of in Vitro Biological Activities and Mechanistic Insights of Clarithromycin Hydrazone Derivatives

Antimicrobial Activity Evaluation against Bacterial Strains (In Vitro Methodologies: MIC, MBC)

The in vitro antimicrobial potential of newly synthesized chemical entities is a cornerstone of early-stage antibiotic research. For clarithromycin (B1669154) hydrazone derivatives, this evaluation typically involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. frontiersin.org These parameters are crucial for assessing the potency and spectrum of activity of these novel compounds.

Clarithromycin, the parent molecule, exhibits a broad spectrum of activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes. drugbank.comnih.gov It also shows activity against some Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. drugbank.comnih.gov The introduction of a hydrazone moiety to the clarithromycin scaffold is a strategic modification aimed at potentially enhancing its antimicrobial profile.

Research into various clarithromycin derivatives has shown that their activity is highly dependent on the specific structural modifications. For instance, while the parent drug has reported MICs ranging from 4 to over 128 µg/mL against Mycobacterium tuberculosis, certain second-generation macrolides have demonstrated improved potency against other mycobacterial species. service.gov.uk The goal of creating hydrazone derivatives is often to broaden the spectrum to include more resistant Gram-negative bacteria or to enhance activity against existing susceptible strains. The lipophilic nature of clarithromycin, which allows for high tissue concentration, is a property that chemists aim to maintain or improve in its derivatives. nih.gov

Interactive Table: In Vitro Activity of Clarithromycin against Selected Pathogens

Pathogen MIC Range (µg/mL)
Streptococcus pneumoniae Varies (some low-level resistance)
Haemophilus influenzae 4-16
Mycobacterium tuberculosis 4->128

Note: This table reflects the activity of the parent compound, clarithromycin. Data for specific hydrazone derivatives would require targeted studies.

A significant challenge in antimicrobial therapy is the rise of macrolide-resistant bacterial strains. Resistance to macrolides like clarithromycin can emerge through several mechanisms, including target site modification (e.g., methylation of the 23S rRNA), which prevents the drug from binding to the ribosome, and active drug efflux. nih.gov

The development of clarithromycin hydrazone derivatives is partly driven by the need to overcome these resistance mechanisms. For instance, some derivatives are designed to have a higher affinity for the bacterial ribosome, even in its modified state. oup.com Studies on the parent compound, clarithromycin, have shown that despite increasing resistance rates observed in surveillance programs, the incidence of clinical treatment failure, particularly against Streptococcus pneumoniae, is lower than predicted. bohrium.com This suggests that factors beyond simple MIC values, such as high tissue concentrations, may play a role in its in vivo efficacy. bohrium.com The exploration of hydrazone derivatives aims to further enhance this resilience against resistance. For example, research has shown that clarithromycin's increased hydrophobicity compared to erythromycin (B1671065) contributes to its greater ability to penetrate the mycobacterial membrane and its stronger binding to the ribosome. oup.com

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which renders them notoriously resistant to conventional antibiotic treatments. seq.es Macrolides, including clarithromycin, have demonstrated properties beyond direct killing, including the ability to interfere with biofilm formation. seq.es

In vitro studies have shown that clarithromycin can inhibit biofilm formation by various pathogens. For example, it has been shown to reduce the production of the polysaccharide glycocalyx in Pseudomonas aeruginosa biofilms. seq.es Furthermore, clarithromycin has been observed to increase the penetration of other antibiotics, such as ofloxacin (B1677185) and cefotiam, through the biofilm matrix of Staphylococcus epidermidis, suggesting it can disrupt the biofilm's protective barrier. seq.es The anti-biofilm activity of clarithromycin is often dose-dependent. seq.es Research into clarithromycin hydrazones investigates whether these modifications can lead to more potent anti-biofilm effects, either by directly inhibiting biofilm formation or by enhancing the activity of other antibiotics when used in combination. nih.govresearchgate.net Studies have also explored the effect of clarithromycin on Salmonella typhimurium biofilms, where it was found to downregulate genes responsible for biofilm formation. biorxiv.org

Mechanistic Investigations at the Molecular and Cellular Level (In Vitro)

Understanding the precise mechanisms by which this compound derivatives exert their antimicrobial effects is crucial for their rational design and development. These investigations delve into how the compounds interact with bacterial cells at a molecular level.

The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis. msdmanuals.comnih.gov They achieve this by binding to the 50S subunit of the bacterial ribosome, specifically near the peptidyl transferase center within the nascent peptide exit tunnel. nih.govresearchgate.net This binding event blocks the elongation of the polypeptide chain, thereby halting protein production. drugbank.com

Studies on clarithromycin have demonstrated its specific binding to the 50S ribosomal subunit. oup.com The affinity of this binding is a key determinant of the antibiotic's potency. Research comparing clarithromycin to its parent compound, erythromycin, found that clarithromycin exhibits a tighter binding to the ribosomes of M. smegmatis and M. avium, which is attributed to a slower dissociation rate. oup.com This enhanced ribosomal affinity, coupled with its increased hydrophobicity, contributes to its lower MIC values. oup.com Investigations into this compound derivatives would aim to determine if the hydrazone modification alters the binding kinetics and affinity to the ribosome, potentially leading to improved inhibition of protein synthesis, even in strains with ribosomal modifications that confer resistance.

Bacterial efflux pumps are membrane proteins that actively transport antibiotics out of the cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. This is a common mechanism of resistance to many classes of antibiotics, including macrolides. researchgate.net

Studies have shown that efflux pumps contribute to the intrinsic resistance of some bacteria to clarithromycin. nih.gov Therefore, a key area of research for this compound derivatives is their ability to either evade or inhibit these efflux pumps. Some studies have investigated the use of efflux pump inhibitors (EPIs) in combination with clarithromycin to restore its activity against resistant strains. For example, the use of verapamil, a known EPI, has been shown to significantly increase the susceptibility of M. abscessus to clarithromycin. researchgate.net Research has also focused on identifying specific efflux pump genes that are overexpressed in the presence of clarithromycin. nih.govresearchgate.net The design of clarithromycin hydrazones may incorporate moieties that interfere with the function of these pumps or increase the permeability of the bacterial cell membrane, allowing for higher intracellular accumulation of the drug. researchgate.net For instance, certain derivatives might act as permeabilizers of the outer membrane of Gram-negative bacteria, facilitating the entry of the antibiotic. researchgate.net

Influence of Structural Modifications on Bioactivity

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the hydrazone scaffold. tpcj.orgnih.gov Modifications to the clarithromycin macrolide ring, as well as to the appended hydrazone moiety, can lead to substantial changes in their antimicrobial and other biological activities. service.gov.ukmdpi.com

The fundamental structure of these derivatives includes the 14-membered lactone ring of clarithromycin, with the hydrazone group typically attached at positions that are amenable to chemical modification, such as the C-9 ketone. service.gov.uk The introduction of various aryl or heterocyclic rings onto the hydrazone nitrogen atom allows for the creation of a diverse library of compounds with a wide range of electronic and steric properties.

In the broader context of hydrazone derivatives, studies have indicated that the introduction of specific substituents can lead to potent biological effects. For example, in some series, compounds featuring a 2-hydroxyphenyl moiety have demonstrated greater potency in enzyme inhibition compared to those with a 4-tolyl or 1-naphthyl fragment. tandfonline.com The presence of a hydroxyl group can be pivotal, potentially acting as a hydrogen bond donor or acceptor in interactions with target enzymes. researchgate.net

The following table summarizes findings from studies on various hydrazone derivatives, illustrating the impact of structural changes on their biological activity.

Compound Series Key Structural Feature Observed Impact on Bioactivity
Hydrazones with 4-methylsulfonylbenzene scaffold2-hydroxyphenyl fragmentMore potent EGFR and HER2 inhibition compared to 4-tolyl or 1-naphthyl fragments. tandfonline.com
Pyridine-4-carbaldehyde derived hydrazonesSubstituent on the phenylhydrazone partIntroduction of a substituent increased AChE inhibition compared to unsubstituted analogues. nih.gov
4-quinolylhydrazonesVaried substitutionsDemonstrated activity against M. tuberculosis. mdpi.com
Hydrazones from substituted acetophenone (B1666503) and nitro phenyl hydrazine (B178648)Three OCH₃ substitutions vs. twoSuperior antibacterial activity was observed for the compound with three methoxy (B1213986) groups. mdpi.com

Synergistic and Antagonistic Interactions with Other Antimicrobial Agents (In Vitro)

The combination of clarithromycin and its derivatives with other antimicrobial agents has been investigated to overcome resistance and enhance therapeutic efficacy. These interactions can be synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum of individual effects), indifferent (no interaction), or antagonistic (the combined effect is less than the sum of individual effects). arvojournals.orgacs.org

Studies on clarithromycin have demonstrated synergistic effects when combined with various classes of antibiotics. For instance, synergy has been observed with aminoglycosides, fluoroquinolones, and ceftazidime (B193861) against biofilm-forming Pseudomonas aeruginosa. nih.gov In the context of Mycobacterium abscessus complex infections, clarithromycin has shown synergistic activity with moxifloxacin (B1663623) and tigecycline, particularly against M. massiliense. nih.gov Similarly, a synergistic effect was noted when clarithromycin was combined with tobramycin (B1681333) against P. aeruginosa biofilms. nih.gov

Conversely, antagonistic interactions have also been reported. A surprising finding was the antagonism observed when clarithromycin was combined with carbapenems (imipenem, meropenem, ertapenem) and cefepime (B1668827) against a significant percentage of P. aeruginosa strains. nih.gov Furthermore, antagonism between clarithromycin and amikacin (B45834) has been noted in a portion of Mycobacterium intracellulare isolates. nih.gov

The tables below summarize the observed in vitro interactions of clarithromycin with other antimicrobial agents against various pathogens.

Synergistic and Additive Interactions of Clarithromycin

Pathogen Combined Antimicrobial Agent Observed Interaction Reference
Pseudomonas aeruginosaAminoglycosides, Fluoroquinolones, CeftazidimeSynergy nih.gov
Pseudomonas aeruginosaTobramycinSynergy/Additive nih.gov
Mycobacterium massilienseMoxifloxacin, TigecyclineSynergy nih.gov
Helicobacter pylori (multidrug-resistant)Moenomycin ASynergy/Additive frontiersin.org
Staphylococcus aureusMeropenem, Ciprofloxacin, TeicoplaninSynergy/Additive arvojournals.org

Antagonistic Interactions of Clarithromycin

Pathogen Combined Antimicrobial Agent Observed Interaction Reference
Pseudomonas aeruginosaImipenem, Meropenem, Ertapenem, CefepimeAntagonism nih.gov
Mycobacterium intracellulareAmikacinAntagonism nih.gov

These findings, while pertaining to the parent drug clarithromycin, provide a crucial framework for predicting and understanding the potential interactions of its hydrazone derivatives when used in combination therapies. The structural modifications on the hydrazone moiety could potentially modulate these interactions.

Enzyme Inhibition Assays Relevant to Hydrazone Scaffold

The hydrazone scaffold is a versatile pharmacophore known to be a component of various enzyme inhibitors. researchgate.netimpactfactor.org In vitro enzyme inhibition assays are crucial for elucidating the mechanism of action of hydrazone derivatives and identifying their specific molecular targets.

Hydrazone-containing compounds have been shown to inhibit a range of enzymes. For example, certain hydrazone derivatives have demonstrated potent inhibitory activity against enzymes implicated in cancer, such as epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and cyclooxygenase-2 (COX-2). tandfonline.com In one study, specific hydrazones incorporating a 4-methylsulfonylbenzene scaffold were identified as significant inhibitors of EGFR and HER2, with IC₅₀ values in the nanomolar range. tandfonline.com

The hydrazone scaffold has also been successfully incorporated into inhibitors of human ribonucleotide reductase (hRR), a key enzyme in DNA synthesis and a target in cancer therapy. acs.org Kinetic studies of naphthyl salicyl acyl hydrazone-based inhibitors revealed a reversible and competitive mode of inhibition against hRR. acs.org

Furthermore, hydrazone derivatives have been evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters. mdpi.com Some synthesized 1-substituted-2-phenylhydrazone derivatives were found to be highly potent and selective inhibitors of hMAO-A, with IC₅₀ values significantly lower than the reference drug moclobemide. mdpi.com Kinetic analyses indicated a reversible competitive inhibition mechanism. mdpi.com

The following table presents a summary of enzyme inhibition data for various hydrazone scaffolds.

Enzyme Target Hydrazone Scaffold Inhibition Data (IC₅₀) Mechanism of Inhibition Reference
EGFRHydrazone with 4-methylsulfonylbenzene and 2-hydroxyphenyl fragment0.19 µMNot specified tandfonline.com
HER2Hydrazone with 4-methylsulfonylbenzene and 2-hydroxyphenyl fragment0.07 µMNot specified tandfonline.com
COX-2Hydrazone with 4-methylsulfonylbenzene scaffold2.97 µMNot specified tandfonline.com
hRRNaphthyl salicyl acyl hydrazone5.3 ± 1.8 μMReversible, Competitive acs.org
hMAO-A1-substituted-2-phenylhydrazone0.028 µMReversible, Competitive mdpi.com
AChEHydrazone derivative of pyridoxal (B1214274) and 2,4-dinitrophenylamineKᵢ = 16 µMCompetitive, Non-competitive, or Mixed nih.gov

These enzyme inhibition studies underscore the potential of the hydrazone scaffold as a platform for designing targeted inhibitors for a variety of diseases. For this compound derivatives, these findings suggest that they may exhibit inhibitory activity against a broader range of enzymes beyond their primary antibacterial targets, a hypothesis that warrants further investigation.

Advanced Applications and Research Trajectories of Clarithromycin Hydrazone in Chemical Sciences

Role as Synthetic Intermediates in Complex Organic Transformations

Clarithromycin (B1669154) hydrazone, derived from the macrolide antibiotic clarithromycin, serves as a valuable synthetic intermediate in a variety of complex organic transformations. The formation of the hydrazone at the C-9 ketone position of the clarithromycin macrolactone ring introduces a versatile functional group that can be further manipulated. google.com This derivatization is a key step in the synthesis of other clarithromycin analogs.

The synthesis of clarithromycin itself can proceed from erythromycin (B1671065) A 9-hydrazone. google.com Commonly used reagents for the formation of the hydrazone include hydrazine (B178648), hydrazine hydrate, and various hydrazine salts like sulfate, acetate, hydrochloride, and dihydrochloride. google.com Once formed, the hydrazone group can be protected, for example, as an alkylidenehydrazone or an arylsulfonylhydrazone, to allow for selective reactions at other positions of the molecule. google.com

The hydrazone moiety can be subsequently cleaved to regenerate the ketone or converted into other functionalities. For instance, the isopropylidenehydrazone group can be removed in a single step using cupric salts like cupric chloride. google.com This strategic use of hydrazone formation and cleavage allows for the synthesis of a diverse range of clarithromycin derivatives with modified properties.

Furthermore, the hydrazone itself can participate in cyclization and condensation reactions to build more complex molecular architectures. The reactivity of the hydrazone allows for the introduction of new ring systems and functional groups, expanding the chemical space accessible from the clarithromycin scaffold.

Rational Design of Hybrid Molecules Incorporating Hydrazone Moieties

The rational design of hybrid molecules, which combine two or more pharmacophores into a single chemical entity, is a promising strategy in drug discovery. mdpi.com This approach aims to create novel compounds with improved efficacy, better pharmacokinetic profiles, and the potential to overcome drug resistance. mdpi.com Clarithromycin hydrazones are key components in the design of such hybrids, where the hydrazone linkage serves to connect the clarithromycin scaffold to another bioactive molecule.

The synthesis of these hybrids often involves the condensation of clarithromycin hydrazone with a carbonyl-containing molecule or the reaction of clarithromycin with a hydrazine-containing linker followed by condensation with a second pharmacophore. This modular approach allows for the systematic variation of the linked molecule to optimize biological activity.

One notable example involves the creation of hybrid molecules by linking clarithromycin to other antibacterial agents. The goal is to develop compounds with a dual mode of action or the ability to circumvent existing resistance mechanisms. For instance, linking clarithromycin to a molecule that inhibits a different bacterial target could result in a synergistic effect and broader spectrum of activity.

The physicochemical properties of the resulting hybrid, such as molecular weight and lipophilicity, are critical considerations in the design process, as they influence the molecule's ability to penetrate bacterial membranes. nih.gov While the hybridization of drug scaffolds can lead to high molecular weight compounds that may have difficulty crossing bacterial cell walls, the resulting new chemical entity may also exhibit different pharmacodynamic behavior than its parent drugs. nih.gov

Development of Targeted Delivery Systems Utilizing Hydrazone Linkages (In Vitro Release Mechanisms)

Hydrazone linkages have gained significant attention in the development of targeted drug delivery systems due to their pH-sensitive nature. nih.gov These linkages are stable at physiological pH (around 7.4) but are readily cleaved under the acidic conditions found in specific cellular compartments like endosomes and lysosomes, or in pathological tissues such as tumors and sites of infection. nih.govmdpi.com This property allows for the controlled release of a drug at its intended site of action, minimizing off-target effects.

In the context of clarithromycin, hydrazone linkages can be used to conjugate the antibiotic to a variety of carrier systems, including polymers, nanoparticles, and liposomes. nih.gov For example, polymeric nanoparticles containing antibiotics covalently linked via a pH-responsive hydrazone bond have been developed. mdpi.com These systems are designed to be taken up by cells, such as macrophages infected with intracellular bacteria. mdpi.com Once inside the acidic environment of the phagolysosome, the hydrazone bond is hydrolyzed, releasing the clarithromycin to act on the bacteria. mdpi.com

An in vitro study demonstrated the effectiveness of this approach using mannosylated polymeric nanoparticles with a poly(diacetone acrylamide-hydrazone-isoniazid) structure. This system showed increased macrophage uptake and on-demand antibiotic release upon exposure to acidic conditions, leading to the effective killing of intracellular mycobacteria. mdpi.com Another example is the use of triblock copolymers of poly(lactic acid)-polyethylenimine-polyethylene glycol (PLA-PEI-PEG) to form micelles for azithromycin (B1666446) encapsulation, which utilized a hydrazone linkage between PEI and PEG for pH-sensitive destabilization. nih.gov

The rate of drug release from these systems can be tuned by modifying the chemical structure of the hydrazone linker. This allows for the optimization of the release profile to match the specific requirements of the therapeutic application.

Bioinorganic Chemistry Applications and Metal Complexation Studies

The field of bioinorganic chemistry has shown increasing interest in hydrazone complexes due to their ability to form stable coordination compounds with a wide range of transition metal ions. nih.gov These metal complexes often exhibit enhanced biological activities compared to the free ligands. nih.govmdpi.com Clarithromycin hydrazones, with their multiple donor atoms (N and O), are excellent ligands for the coordination of metal ions.

The complexation of clarithromycin hydrazones with metals such as copper(II), zinc(II), iron(II), and others has been explored. nih.govmdpi.com The resulting metal complexes can possess unique three-dimensional geometries and electronic properties that influence their interaction with biological targets. mdpi.com

Research has shown that metal complexes of hydrazone derivatives can exhibit significant antimicrobial activity, including against Mycobacterium tuberculosis. nih.govscialert.net For instance, zinc(II) complexes of certain hydrazones have demonstrated promising antitubercular activity. nih.govscialert.net The proposed mechanism for this enhanced activity often involves the metal ion facilitating the interaction of the complex with the bacterial cell or its components.

The synthesis of these metal complexes typically involves the reaction of the this compound ligand with a metal salt in a suitable solvent. nih.govacs.org The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

Metal IonPotential Biological ApplicationReference
Zinc (II)Antitubercular activity nih.govscialert.net
Copper (II)Antimicrobial properties nih.govmdpi.com
Iron (II)Antimicrobial activity scialert.net
Gallium (III)Antimicrobial (Trojan horse strategy) mdpi.com

Analytical Method Development for Macrolide Quantitation Utilizing Derivatization

The quantification of macrolide antibiotics like clarithromycin in biological fluids and pharmaceutical formulations can be challenging due to their weak UV absorbance. who.int To overcome this limitation, analytical methods often employ a derivatization step to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detection by spectrophotometry or chromatography. who.intnih.govresearchgate.net

The formation of a hydrazone derivative is a key strategy in this context. For example, a spectrophotometric method has been developed for the determination of clarithromycin based on its reaction with 2,4-dinitrophenylhydrazine. nih.gov This reaction forms a colored chromogen that can be measured at a specific wavelength, allowing for the quantification of the drug. nih.gov

High-performance liquid chromatography (HPLC) methods also frequently utilize pre-column derivatization to improve sensitivity and selectivity. who.intnih.gov A sensitive HPLC method for clarithromycin analysis involves derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl), which introduces a highly fluorescent group. who.intnih.gov This allows for the detection of very low concentrations of the drug in samples such as human serum. who.intnih.gov Another approach involves derivatization with trimethylbromosilane for UV detection. researchgate.net

These derivatization-based analytical methods are crucial for pharmacokinetic studies, bioequivalence studies, and quality control of clarithromycin-containing products. who.intnih.gov

Derivatizing AgentAnalytical TechniqueLimit of QuantificationReference
2,4-DinitrophenylhydrazineSpectrophotometry5-35 µg/mL nih.gov
9-Fluorenylmethyl chloroformate (FMOC-Cl)HPLC with Fluorescence Detection0.025 µg/mL who.intnih.gov
TrimethylbromosilaneHPLC-UV0.1 µg/mL researchgate.net
Benzoyl groupsHPLC2*10-6 mg/ml researchgate.net

Innovative Strategies for Combating Antimicrobial Resistance (excluding clinical trials)

The rise of antimicrobial resistance is a major global health threat, necessitating the development of innovative strategies to combat resistant pathogens. nih.govnih.gov The modification of existing antibiotics, such as clarithromycin, to create novel derivatives is a key approach in this endeavor. The formation of clarithromycin hydrazones provides a platform for such modifications.

One strategy involves the development of hybrid molecules that combine clarithromycin with another agent that can overcome resistance mechanisms. For example, efflux pumps are a major cause of resistance to clarithromycin in bacteria like Helicobacter pylori. frontiersin.org A hybrid molecule could be designed to include an efflux pump inhibitor, which would block the pump and allow clarithromycin to accumulate inside the bacterial cell to effective concentrations.

Another innovative approach is the use of metal complexes of clarithromycin hydrazones. As mentioned previously, these complexes can exhibit enhanced antimicrobial activity and may have different modes of action compared to the parent antibiotic, potentially bypassing existing resistance mechanisms. mdpi.com The design of new organometallic derivatives of conventional antibiotics is an underdeveloped but promising strategy. mdpi.com

Furthermore, the development of targeted delivery systems, as discussed in section 6.3, represents a strategy to overcome resistance. By delivering a high concentration of the antibiotic directly to the site of infection, these systems can overwhelm bacterial defense mechanisms. mdpi.com For instance, pH-sensitive nanoparticles that release clarithromycin in the acidic environment of a bacterial biofilm could be more effective than the free drug. nih.gov

Research is also focused on identifying new bacterial targets and developing molecules that inhibit them. mdpi.com this compound derivatives can be screened for activity against these new targets, potentially leading to the discovery of novel antimicrobial agents with new mechanisms of action.

Q & A

Q. How should researchers design assays to evaluate pH-dependent hydrazone stability?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) in buffers (pH 4.0, 7.4, 9.0) simulate physiological conditions. High-resolution mass spectrometry (HRMS) monitors degradation products (e.g., hydrazine release). Hydrolysis rate constants (kobs) are calculated using first-order kinetics (R² > 0.95) .

Ethical & Practical Considerations

What FINER criteria ensure ethical and feasible research questions for hydrazone studies?

  • Methodological Answer : Apply the FINER framework:
  • Feasible : Validate assays with internal controls (e.g., MBTH reagent blanks).
  • Novel : Target understudied mechanisms (e.g., GABA modulation in PD).
  • Ethical : Obtain IRB approval for animal PET imaging.
  • Relevant : Address WHO priority pathogens (e.g., H. pylori) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.